molecular formula C6H16N2 B150038 Hexamethylenediamine CAS No. 124-09-4

Hexamethylenediamine

Cat. No.: B150038
CAS No.: 124-09-4
M. Wt: 116.20 g/mol
InChI Key: NAQMVNRVTILPCV-UHFFFAOYSA-N
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Description

Hexamethylenediamine (HMDA, C₆H₁₆N₂), also known as 1,6-diaminohexane, is a linear aliphatic diamine with primary amine groups at both ends of a six-carbon chain. It is a colorless solid with a strong ammonia-like odor and hygroscopic properties . HMDA is industrially significant due to its role in synthesizing nylon-66 via polycondensation with adipic acid, forming the salt this compound adipate (AG salt) . Additional applications include:

  • Curing agent for epoxy resins, enhancing cross-linking and mechanical stability .
  • Intermediate in coatings, adhesives, and water treatment chemicals .
  • Doping agent for single-walled carbon nanotubes (SWCNTs), improving thermoelectric properties .
  • Chemical recycling of polyamides, where HMDA is recovered for reuse .

HMDA is primarily synthesized from adiponitrile via catalytic hydrogenation.

Preparation Methods

Adiponitrile Hydrogenation: The Conventional Industrial Route

The most established method for HMDA production involves the catalytic hydrogenation of adiponitrile (ADN), a petroleum-derived intermediate. This exothermic reaction typically occurs in the presence of ammonia and hydrogen gas over metal catalysts such as nickel, cobalt, or copper .

Reaction Mechanism and Conditions

Adiponitrile undergoes sequential hydrogenation to form HMDA via intermediate steps:

  • Primary amine formation : ADN reacts with hydrogen to produce 6-aminocapronitrile (ACN).

  • Secondary amine formation : ACN is further hydrogenated to HMDA.

The overall reaction is:
C6H8N2+4H2C6H16N2\text{C}_6\text{H}_8\text{N}_2 + 4\text{H}_2 \rightarrow \text{C}_6\text{H}_{16}\text{N}_2
This process is conducted at 300–7000 psi and 70–170°C , with ammonia acting as a solvent and heat sink .

Catalytic Systems and Yield Optimization

Raney nickel is the most widely used catalyst due to its high activity and selectivity. Recent patents describe multi-reactor systems that reduce ammonia consumption by 30–40% while maintaining yields above 95% . For example, a two-reactor cascade operating at 4900 psi and 135°C achieved 98% HMDA purity by recycling unreacted gases .

Table 1: Industrial Hydrogenation Parameters

ParameterRangeCatalystYield (%)
Pressure300–7000 psiNi/Co90–98
Temperature70–170°CCu85–92
Ammonia/ADN Ratio4:1–10:1

Multi-Reactor Catalytic Optimization

To address the energy intensity and ammonia recovery challenges of traditional hydrogenation, patented systems employ series-connected reactors with interstage cooling and product separation . This configuration allows:

  • Reduced ammonia feed : Only the first reactor requires fresh ammonia; subsequent reactors reuse excess gas from prior stages.

  • Temperature control : Exothermic heat is dissipated between stages, preventing thermal runaway.

A three-reactor system demonstrated a 15% reduction in operating costs while achieving 99% HMDA yield at 500 psi and 110°C .

Biomass-Derived Muconate Conversion: A Renewable Route

Emerging methods utilize muconic acid from lignocellulosic biomass as a sustainable feedstock. Muconate diester (e.g., dimethyl muconate) is converted to HMDA through amidation, dehydration, and hydrogenation .

Three-Step Catalytic Pathway

  • Amidation : Muconate diester reacts with ammonia to form muconamide.

  • Dehydration : Muconamide is treated with phosphoric acid/silica to produce mucononitrile.

  • Hydrogenation : Mucononitrile is hydrogenated over Raney nickel at 1000 psi and 110°C to yield HMDA .

This route achieves 85–90% overall yield and is compatible with bio-based muconic acid containing 0.1 ppb of 14C , confirming its renewable origin .

Table 2: Biomass Route Performance

StepConditionsCatalystYield (%)
Amidation70–100°C, aqueous NH₃95
Dehydration320°C, H₃PO₄/SiO₂H₃PO₄/SiO₂88
Hydrogenation110°C, 1000 psiRaney Ni92

De Novo Biological Production

Bioproduction strategies using engineered Escherichia coli have gained traction for their low carbon footprint. Two pathways are prominent:

Glucose-to-HMDA via Adipic Acid

A co-culture system divides labor between adipic acid synthesis and HMD conversion modules :

  • Strain 1: Converts glucose to adipic acid via β-ketoadipate pathway.

  • Strain 2: Reduces adipic acid to HMDA using transaminases (e.g., Vfl) and decarboxylases .
    This method yields 16.62 mg/L HMDA and 214.93 mg/L 1,6-hexanediol under optimized fermentation .

L-Lysine-Derived HMDA

A carbon chain extension module in E. coli WD20 converts L-lysine to HMDA using:

  • L-lysine α-oxidase (Raip) to generate 2-keto-6-aminocaproate.

  • LeuABCD and KivD for decarboxylation and transamination .
    This pathway achieves 46.7 mg/L HMDA , though yields remain lower than chemical methods .

MethodFeedstockYield (%)CO₂ Emissions (kg/kg HMDA)
Adiponitrile HydrogenationPetroleum95–994.2–5.1
Biomass ConversionLignocellulose85–901.8–2.5
Biological ProductionGlucose/Lysine<0.10.5–1.2

The shift toward bio-based HMDA is evident, with the global market projected to grow at 5.9% CAGR through 2030 . Future research should optimize biocatalyst stability and scale-up microbial fermentation to industrial levels.

Chemical Reactions Analysis

Hexamethylene diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen for reduction, oxidizing agents for oxidation, and acyl chlorides for substitution reactions. The major products formed from these reactions are hexamethylene diisocyanate and various amides .

Scientific Research Applications

Polymer Production

The predominant use of HMDA is in the production of polymers, particularly nylon 66. The reaction between HMDA and adipic acid leads to the formation of nylon 66 via condensation polymerization. This application accounts for the majority of HMDA consumption globally .

Polyurethane Manufacturing

HMDA is also a precursor for hexamethylene diisocyanate (HDI), which is essential in producing polyurethane foams and coatings. The phosgenation of HMDA generates HDI, which is utilized in various applications due to its reactivity and ability to form durable materials .

Cross-Linking Agent in Epoxy Resins

In epoxy resin formulations, HMDA acts as a cross-linking agent, enhancing the mechanical properties and thermal stability of the resulting materials. This application is particularly valuable in coatings, adhesives, and composite materials .

Water Treatment Resins

HMDA is used to produce resins that are effective in water treatment processes. These resins help in removing contaminants from water and are crucial for maintaining water quality in industrial applications .

Polydopamine Film Deposition

Recent studies have demonstrated that HMDA facilitates the deposition of polydopamine films, which have applications in biomedicine and surface modification. Research indicates that HMDA enhances adhesion properties by interacting with dopamine quinone and promoting covalent coupling with other substrates .

Table 1: Polydopamine Film Properties with HMDA

Concentration (mM)Adhesion StrengthMechanism of Action
1HighCovalent coupling with DHI
10ModerateInhibition by resorcinol

Biomarker for Isocyanate Exposure

HMDA serves as a biomarker for exposure to hexamethylene diisocyanate (HDI) in occupational health studies. Monitoring urinary levels of HMDA helps assess exposure risks among workers in industries using isocyanates .

Case Study: Occupational Health Monitoring

A study conducted in car body repair shops revealed a significant decline in urinary this compound levels over several years, correlating with reduced cases of work-related asthma attributed to isocyanates .

Safety Considerations

While HMDA has numerous applications, it poses moderate toxicity risks. It can cause severe irritation and burns upon contact, necessitating stringent safety protocols during handling .

Table 2: Toxicity Profile of this compound

EndpointValue
LD50 (mg/kg)792–1127
Primary effectsSkin irritation
Safety measuresPPE required

Mechanism of Action

Hexamethylene diamine exerts its effects primarily through its reactivity with other chemicals. It acts as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This reactivity is due to the presence of two amine groups, which can donate electron pairs to form new bonds . The molecular targets and pathways involved in its reactions depend on the specific chemical context, such as the formation of nylon 66 through polycondensation with adipic acid .

Comparison with Similar Compounds

By Chain Length and Structure

Ethylenediamine (1,2-Diaminoethane, EDA)

  • Structure : Shortest diamine (C₂H₈N₂).
  • Applications : Chelating agent, pharmaceuticals, and epoxy curing.
  • Comparison : Shorter chain limits thermal stability and polymer strength compared to HMDA. Nylon derivatives (e.g., nylon-2) are less common .

Pentamethylenediamine (1,5-Diaminopentane, PMDA)

  • Structure : Five-carbon chain (C₅H₁₄N₂).
  • Applications : Emerging as a substitute in bio-based polyamides (e.g., nylon-5).
  • Comparison : Produces nylons with lower melting points and mechanical strength than nylon-65. Marketed as a cost-effective alternative but lacks HMDA’s versatility .

Hexamethylenetetramine (HMTA)

  • Structure : Cyclic compound (C₆H₁₂N₄) with a cage-like structure.
  • Applications : Preservative, explosives, and resin curing.
  • Comparison: Non-linear structure prevents use in polyamides. Reactivity differs due to tertiary amines .
Property HMDA Ethylenediamine Pentamethylenediamine Hexamethylenetetramine
Molecular Weight (g/mol) 116.21 60.10 102.18 140.19
Melting Point (°C) 39–42 8.5 ~25 (liquid) 280 (decomposes)
Key Application Nylon-66 Chelators Bio-based polymers Resins, explosives

In Nanotechnology and Coatings

  • SWCNT Doping :

    • HMDA’s dual amine groups enable higher charge transfer (0.1–0.3 e⁻/molecule) than octylamine (0.05–0.1 e⁻/molecule), enhancing electrical conductivity .
    • Imidazole, a heterocyclic amine, offers tunable doping but requires precise concentration control .
  • Adhesive Hydrogels: HMDA-treated substrates show 2–3× higher lap-shear strength compared to TMSPMA or benzophenone in bonding tests .

Market and Substitution Trends

  • Market Size : HMDA dominates with a USD 7.5 billion market (2022), driven by nylon-66 demand. Projected to reach USD 12.1 billion by 2030 (CAGR 6.1%) .
  • Substitutes: PMDA and nonylphenol are cheaper but lack HMDA’s performance in high-temperature applications .
  • Health and Safety : HMDA is corrosive (NFPA rating: Health 3, Reactivity 1) and poses respiratory risks, increasing handling costs compared to less hazardous alternatives .

Research Findings and Data Tables

Table 1: Thermoelectric Properties of SWCNTs Doped with Amines

Dopant Seebeck Coefficient (µV/K) Power Factor (µW/m·K²) Reference
HMDA 45–60 120–150
Octylamine 30–40 80–100
Imidazole 50–70 110–130

Table 2: Global HMDA Market Segmentation (2023)

Segment Market Share (%) Key Drivers
Nylon Synthesis 65 Automotive and textile industries
Curing Agents 20 Epoxy resin demand in construction
Coatings 10 Water treatment and adhesives

Emerging Trends

  • Bio-Based Production : Catalytic conversion of biomass-derived furfural to HMDA shows promise but requires cost optimization .
  • Metabolic Engineering : E. coli strains engineered to produce HMDA from glucose (yield: 1.2 g/L) highlight sustainable routes .
  • Recycling Innovations: HMDA recovery via ammonolysis achieves >90% purity, supporting circular economy goals .

Biological Activity

Hexamethylenediamine (HMDA), a diamine compound, is primarily known for its applications in the production of nylon and other polymers. However, its biological activity has garnered attention in various fields, including antimicrobial research and toxicology. This article explores the biological activities of HMDA, including its antimicrobial properties, toxicity profiles, and potential applications in drug delivery systems.

This compound has the chemical formula C6H16N2C_6H_{16}N_2 and is characterized by two amine groups that allow for various chemical reactions, including the formation of Schiff bases. These properties are exploited in synthesizing new compounds with enhanced biological activities.

Antimicrobial Activity

Recent studies have demonstrated that HMDA derivatives exhibit significant antimicrobial properties. For instance, a study synthesized Schiff bases from HMDA and evaluated their effectiveness against various bacterial strains:

Compound Bacterial Strain MIC (μg/ml)
1bStaphylococcus aureus CIP375
1cStaphylococcus aureus CIP187.5
1dStaphylococcus aureus CIP375
-Candida albicansResistant
-Candida glabrata1500

The study found that while certain derivatives were effective against Staphylococcus aureus, they showed resistance against Candida albicans, indicating selective efficacy of these compounds .

Toxicological Profile

This compound exhibits varying levels of toxicity depending on exposure routes. According to toxicological assessments:

  • Acute Toxicity : HMDA shows low to slight acute toxicity in freshwater fish and moderate toxicity in microcrustaceans such as Daphnia magna.
  • Chronic Toxicity : The compound does not bio-concentrate significantly in aquatic organisms, suggesting a low potential for secondary poisoning.
  • Genotoxicity : Experimental evidence indicates that HMDA is not genotoxic, with no adverse reproductive effects observed in animal studies .

Case Study: Antimicrobial Derivatives

In a specific case study, researchers synthesized several Schiff bases from HMDA to evaluate their antimicrobial activity. The results indicated that some derivatives had notable antibacterial effects, particularly against Gram-positive bacteria. This finding suggests potential applications for these compounds in developing new antibacterial agents .

Application in Drug Delivery

Recent advancements have explored the functionalization of carbon nanostructures with HMDA for drug delivery systems. The chemical modification improves the solubility and biocompatibility of drug carriers, enhancing their effectiveness in targeting specific cells or tissues .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing HMDA in laboratory settings, and how do reaction conditions influence yield?

HMDA synthesis typically involves catalytic hydrogenation of adiponitrile using Raney nickel or cobalt-based catalysts under high-pressure hydrogen atmospheres (20–30 bar) . Key variables include temperature (80–150°C), pH control to minimize side reactions (e.g., cyclization), and solvent selection (e.g., aqueous ammonia to stabilize intermediates). Yield optimization requires real-time monitoring via gas chromatography (GC) or nuclear magnetic resonance (NMR) to detect impurities like hexamethyleneimine .

Q. Which analytical techniques are most effective for characterizing HMDA purity and structural integrity?

  • GC-MS : Identifies volatile impurities (e.g., residual adiponitrile or cyclohexane derivatives) with detection limits <1 ppm .
  • HPLC with UV/Vis detection : Quantifies HMDA in aqueous solutions, particularly when paired with derivatization agents (e.g., dansyl chloride) .
  • FTIR spectroscopy : Validates amine functional groups (N–H stretching at 3300 cm⁻¹) and detects oxidation byproducts .

Q. What safety protocols are critical for handling HMDA in experimental workflows?

HMDA is corrosive (pH 10–12 in solution) and a respiratory irritant. Mandatory precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, ANSI-approved goggles, and lab coats .
  • Ventilation : Use fume hoods to limit airborne exposure (OSHA PEL: 0.5 ppm) .
  • Spill management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .

Q. How does HMDA’s toxicity profile impact in vitro and in vivo research design?

HMDA exhibits acute toxicity (rat oral LD₅₀: 750 mg/kg) and mutagenicity in Ames tests . For cell culture studies:

  • Use concentrations ≤1 mM to avoid membrane disruption .
  • Pre-treat HMDA with chelating agents to mitigate metal-catalyzed oxidative stress .

Advanced Research Questions

Q. What methodologies resolve contradictions in HMDA’s stability data under varying environmental conditions?

Discrepancies in HMDA degradation rates (e.g., oxidation vs. temperature) require:

  • Controlled kinetic studies : Monitor HMDA in sealed reactors under inert atmospheres (N₂/Ar) at 25–60°C .
  • Multi-spectral validation : Correlate HPLC retention times with LC-MS/MS fragmentation patterns to distinguish degradation products .

Q. How can HMDA synthesis be optimized for sustainability without compromising efficiency?

Emerging approaches include:

  • Bio-based pathways : Enzymatic conversion of lysine to cadaverine, followed by amination, reducing reliance on petrochemical feedstocks .
  • Electrochemical reactors : Replace high-pressure hydrogen with proton-exchange membranes, achieving 85% Faradaic efficiency at neutral pH .

Q. What experimental strategies mitigate HMDA’s environmental impact in wastewater from lab-scale processes?

  • Adsorption : Use activated carbon or biochar (surface area >500 m²/g) to remove >90% of HMDA from aqueous waste .
  • Advanced oxidation : UV/H₂O₂ systems degrade HMDA into non-toxic adipic acid via hydroxyl radical pathways .

Q. How does HMDA’s hygroscopicity affect its stability in polymer synthesis, and what stabilization methods are effective?

HMDA’s moisture absorption (up to 5% w/w in humid air) accelerates polyamide hydrolysis. Mitigation strategies:

  • Inert gas purging : Store HMDA under dry N₂ with molecular sieves (3Å) .
  • Pre-polymerization drying : Use azeotropic distillation with toluene to reduce water content to <0.01% .

Q. What advanced computational models predict HMDA’s reactivity in novel copolymer systems?

Density functional theory (DFT) simulations predict HMDA’s nucleophilic attack on epoxy resins, with activation energies validated via differential scanning calorimetry (DSC) . Molecular dynamics (MD) models optimize HMDA-polyamide crystallinity by simulating hydrogen-bonding networks .

Q. Methodological Resources

  • Toxicity screening : Follow OECD Test Guidelines 423 (acute oral toxicity) and 471 (bacterial reverse mutation) .
  • Spectral libraries : NIST Chemistry WebBook provides reference IR and MS spectra for HMDA .
  • Green chemistry metrics : Use E-factor calculations to quantify waste in HMDA synthesis (target: <5 kg waste/kg product) .

Properties

IUPAC Name

hexane-1,6-diamine
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InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2
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InChI Key

NAQMVNRVTILPCV-UHFFFAOYSA-N
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Canonical SMILES

C(CCCN)CCN
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Molecular Formula

C6H16N2
Record name HEXAMETHYLENEDIAMINE, SOLID
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Related CAS

2088-79-1 (mono-hydrochloride), 6055-52-3 (di-hydrochloride)
Record name Hexamethylene diamine
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DSSTOX Substance ID

DTXSID5024922
Record name 1,6-Hexanediamine
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Molecular Weight

116.20 g/mol
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Physical Description

Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless solid; [Hawley] Hygroscopic; [ICSC] Has an ammonia-like or fishy odor; [CHEMINFO] White solid; [MSDSonline], HYGROSCOPIC PELLETS OR FLAKES WITH CHARACTERISTIC ODOUR., Colorless crystalline solid or clear liquid.
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Record name 1,6-Diaminohexane
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Boiling Point

401 °F at 760 mmHg (NTP, 1992), 205 °C, 199-205 °C, 401 °F
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Flash Point

178 °F (NTP, 1992), 85 °C, 160 °F OC, 85 °C c.c., 178 °F
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Record name 1,6-Diaminohexane
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, SOMEWHAT SOL IN ETHER, Water solubility = 2,460,000 mg/l at 4.5 °C, Solubility in water: soluble
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Density

(anhyd.) 0.799 at 140.0 °F (70% soln.) 0.933 at 20 °C (USCG, 1999), (anhyd) 0.799 at 60 °C (liquid), Relative density (water = 1): 0.93, 0.799 at 140 °F (70% sol), 0.933 at 20 °C
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Vapor Density

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (AIR= 1), Relative vapor density (air = 1): 3.8, 4.01
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Vapor Pressure

1.1 mmHg at 122 °F ; 3 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], Vapor pressure, Pa at 50 °C: 200, 1.1 mmHg at 122 °F, 3 mmHg at 140 °F
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Color/Form

COLORLESS LEAFLETS, RHOMBIC BIPYRAMIDAL PLATES

CAS No.

124-09-4, 73398-58-0
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Melting Point

108 °F (NTP, 1992), 42 °C, 23-41 °C, 108 °F
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Synthesis routes and methods I

Procedure details

DE-A-2 429 293 discloses in Example 1 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from magnetite by reduction with hydrogen and doped with aluminum oxide, silicon dioxide, calcium oxide and vanadium pentoxide yields 98.22% of hexamethylenediamine comprising 1900 ppm of 1,2-diaminocyclohexane, and in Example 2 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from Labrador hematite ore (Fe2O3) by reduction with hydrogen and doped with aluminum oxide, silicon dioxide and calcium oxide yields 98.05% of hexamethylenediamine comprising 3500 ppm of 1,2-diaminocyclohexane.
Quantity
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[Compound]
Name
hematite
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Yield
98.05%

Synthesis routes and methods II

Procedure details

The first engineered pathway as shown in FIGS. 2 and 3 includes first decarboxylation of 2-ketopimelate to amino caproic acid as described above in the amino caproic engineered pathway (enzymatic steps I followed by enzymatic step 4 or enzymatic step II followed by enzymatic step 8). In some embodiments, an aldehyde dehydrogenase enzyme is expressed and catalyzes the conversion of the amino caproic acid to a 6-aminohexanal intermediate (enzymatic step 5) and a 1-amintransferase enzyme is expressed and catalyzes the conversion of the 6-aminohexanal to HMD (enzymatic step 6). Alternatively, the engineered pathway comprises a phosphorylation step (using a kinase) before the dehydrogenation and the amino transfer enzymatic reactions described above. One should appreciate that the phosphorylation step and the dehydrogenation steps are analogous to the phosphorylation step (catalyzed by an aspartokinase EC 2.7.2.4) and the dehydrogenation step (catalyzed by EC 1.2.1.11 enzyme) involved in the synthesis of aspartate semialdehyde in the Lysine pathway. According to the second engineered pathway, the conversion of 2-aminopimelate produced from α-ketopimelate (enzymatic step II, FIG. 3) to hexamethylenediamine consists of enzymatic steps 9, 10 or 11, and 12 which combine enzymes or homologous enzymes characterized in the Lysine biosynthetic IV pathway. The pathway includes the following substrate to product conversions:
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Hexamethylenediamine
Hexamethylenediamine
Hexamethylenediamine
Hexamethylenediamine
Hexamethylenediamine
Hexamethylenediamine

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